molecular formula C22H25NO3 B1599976 (+)-2-Methylbutyl-4-methoxybenzyladine-4'-aminocyannate CAS No. 24140-30-5

(+)-2-Methylbutyl-4-methoxybenzyladine-4'-aminocyannate

Cat. No.: B1599976
CAS No.: 24140-30-5
M. Wt: 351.4 g/mol
InChI Key: FKZXVOQEYXOXAD-VPCHJHAQSA-N
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Description

(+)-2-Methylbutyl-4-methoxybenzyladine-4’-aminocyannate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of science and industry. This compound is characterized by the presence of a methoxybenzylidine group and an aminocyannate group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-2-Methylbutyl-4-methoxybenzyladine-4’-aminocyannate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Methoxybenzylidine Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form the methoxybenzylidine intermediate.

    Addition of the Aminocyannate Group: The intermediate is then reacted with a cyanate ester in the presence of a suitable catalyst to introduce the aminocyannate group.

    Final Coupling Reaction: The final step involves coupling the intermediate with 2-methylbutylamine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of (+)-2-Methylbutyl-4-methoxybenzyladine-4’-aminocyannate may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(+)-2-Methylbutyl-4-methoxybenzyladine-4’-aminocyannate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminocyannate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(+)-2-Methylbutyl-4-methoxybenzyladine-4’-aminocyannate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (+)-2-Methylbutyl-4-methoxybenzyladine-4’-aminocyannate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The aminocyannate group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

(+)-2-Methylbutyl-4-methoxybenzyladine-4’-aminocyannate can be compared with other similar compounds, such as:

    4-Methoxybenzylidine-4’-aminocyannate: Lacks the 2-methylbutyl group, resulting in different chemical properties and biological activities.

    2-Methylbutyl-4-methoxybenzylidine: Lacks the aminocyannate group, leading to reduced reactivity and different applications.

Properties

IUPAC Name

[(2S)-2-methylbutyl] (E)-3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-4-17(2)16-26-22(24)14-9-18-5-10-20(11-6-18)23-15-19-7-12-21(25-3)13-8-19/h5-15,17H,4,16H2,1-3H3/b14-9+,23-15?/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZXVOQEYXOXAD-VPCHJHAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC(=O)C=CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)COC(=O)/C=C/C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Record name (+)-2-METHYLBUTYL-4-METHOXYBENZILIDINE-4'-AMINOCINNAMATE
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Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4025581
Record name (+)-2-Methylbutyl-4-methoxybenzyladine-4'-aminocyannate
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Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

(+)-2-methylbutyl-4-methoxybenzilidine-4'-aminocinnamate is a light yellow powder. (NTP, 1992)
Record name (+)-2-METHYLBUTYL-4-METHOXYBENZILIDINE-4'-AMINOCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20629
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name (+)-2-METHYLBUTYL-4-METHOXYBENZILIDINE-4'-AMINOCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20629
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

24140-30-5
Record name (+)-2-METHYLBUTYL-4-METHOXYBENZILIDINE-4'-AMINOCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20629
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Methylbutyl p-((p-methoxybenzylidene)amino)cinnamate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024140305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-[4-[(E)-[(4-methoxyphenyl)methylene]amino]phenyl]-, (2S)-2-methylbutyl ester, (2E)-
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Record name (+)-2-Methylbutyl-4-methoxybenzyladine-4'-aminocyannate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLBUTYL P-((P-METHOXYBENZYLIDENE)AMINO)CINNAMATE, (S)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-2-Methylbutyl-4-methoxybenzyladine-4'-aminocyannate
Reactant of Route 2
(+)-2-Methylbutyl-4-methoxybenzyladine-4'-aminocyannate

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